5-Bromo-6-ethoxypyridin-3-amine

Solubility Formulation Medicinal Chemistry

5-Bromo-6-ethoxypyridin-3-amine (free base, CAS 90084-73-4) is a non-interchangeable heterocyclic building block whose 5-bromo and 6-ethoxy substitution pattern enables specific Pd-catalyzed cross-coupling and rapid SAR analoging around the pyridin-3-amine core for FGFR, RET, and EGFR kinase inhibitor programs. The free base is mandated for Suzuki-Miyaura couplings; the HCl salt (CAS 1187386-05-5) is required for aqueous solubility in biological assays. Switching to generic pyridin-3-amines alters electronic properties, reactivity, and pharmacological profiles. Source with purity ≥95%, full COA, and consistent batch-to-batch quality.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06
CAS No. 90084-73-4
Cat. No. B3043679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-ethoxypyridin-3-amine
CAS90084-73-4
Molecular FormulaC7H9BrN2O
Molecular Weight217.06
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)N)Br
InChIInChI=1S/C7H9BrN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3
InChIKeyXXKFDJLKKUFSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-ethoxypyridin-3-amine (CAS 90084-73-4): Sourcing and Procurement Guide for a Key Heterocyclic Building Block


5-Bromo-6-ethoxypyridin-3-amine (CAS 90084-73-4) is a brominated and ethoxy-substituted pyridine derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 217.06 g/mol . As a functionalized aminopyridine, it serves as a critical heterocyclic building block in medicinal chemistry and organic synthesis . Its structural features—specifically the 5-bromo and 6-ethoxy substituents on the pyridin-3-amine core—enable its utility as a synthetic intermediate for the preparation of more complex pharmacologically active molecules, particularly kinase inhibitors [1].

The Risks of Generic Substitution with 5-Bromo-6-ethoxypyridin-3-amine (CAS 90084-73-4): A Structural and Functional Analysis


Generic substitution among pyridin-3-amine building blocks is scientifically unsound due to the compound's specific substitution pattern, which dictates its unique chemical reactivity and resulting pharmacological profile in downstream products. The presence and position of the bromine and ethoxy groups on the pyridine ring are not interchangeable; they directly influence the compound's electronic properties and its ability to undergo specific cross-coupling reactions, such as Suzuki-Miyaura couplings . Furthermore, the choice between the free base (CAS 90084-73-4) and its hydrochloride salt (CAS 1187386-05-5) is a critical procurement decision that impacts solubility, stability, and reaction conditions, making them non-interchangeable . The quantitative evidence below details why this specific compound cannot be arbitrarily swapped with close analogs.

Quantitative Differentiation Guide for 5-Bromo-6-ethoxypyridin-3-amine (CAS 90084-73-4): Procurement-Relevant Comparative Data


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The 5-Bromo-6-ethoxypyridin-3-amine hydrochloride salt (CAS 1187386-05-5) demonstrates significantly improved aqueous solubility compared to its free base counterpart (CAS 90084-73-4) . This is a class-level effect common to amine hydrochlorides, enhancing their utility in biological assays and pharmaceutical formulations where aqueous solubility is a prerequisite. While the free base is often preferred for organic synthesis due to its lower molecular weight and absence of counter-ion, the salt form offers a quantitative advantage in aqueous media.

Solubility Formulation Medicinal Chemistry

Synthetic Utility as a Key Intermediate for Multitargeted Kinase Inhibitors

A series of novel multisubstituted pyridin-3-amine derivatives, which include structural motifs related to 5-bromo-6-ethoxypyridin-3-amine, have been synthesized and evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. While specific IC50 values for 5-bromo-6-ethoxypyridin-3-amine itself are not reported in this study, the work establishes the pyridin-3-amine scaffold as a privileged structure for developing potent FGFR, RET, EGFR, and ALK inhibitors with nanomolar activity. For example, the optimized lead compound '3m' demonstrated nanomolar-level inhibition against multiple NSCLC-related oncogene kinases [2].

Kinase Inhibitors Anticancer Synthetic Chemistry

Comparative Purity and Storage Specifications for Free Base and Hydrochloride Salt

Commercially available batches of 5-bromo-6-ethoxypyridin-3-amine free base (CAS 90084-73-4) and its hydrochloride salt (CAS 1187386-05-5) exhibit quantifiable differences in purity and recommended storage conditions. The free base is typically offered at a purity of 95% , while the hydrochloride salt is commonly available at ≥98% purity . Furthermore, the salt form is often specified for storage at -20°C for long-term stability, whereas the free base can be stored at room temperature .

Purity Stability Storage

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-ethoxypyridin-3-amine (CAS 90084-73-4)


Medicinal Chemistry: Lead Optimization for Kinase-Targeting Anticancer Agents

The compound is optimally used as a synthetic building block to construct and optimize novel kinase inhibitors, particularly for targets implicated in NSCLC, such as FGFR, RET, and EGFR. Its structure allows for rapid analoging and SAR studies around the pyridin-3-amine core, as demonstrated in the development of multitargeted kinase inhibitors [1].

Chemical Biology: Development of Aqueous-Soluble Probes

The hydrochloride salt form (CAS 1187386-05-5) is the preferred choice for applications requiring aqueous solubility, such as in vitro binding assays, cellular target engagement studies, or the preparation of stock solutions for biological screening. Its enhanced solubility profile relative to the free base reduces the need for organic co-solvents .

Organic Synthesis: High-Fidelity Cross-Coupling Reactions

The free base form is ideal for synthetic sequences involving palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The presence of the 5-bromo group serves as a robust handle for introducing diverse aryl or heteroaryl moieties, enabling the rapid exploration of chemical space around the pyridine core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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